molecular formula C22H18N2O5S B2536472 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 895432-68-5

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2536472
CAS No.: 895432-68-5
M. Wt: 422.46
InChI Key: CWVZWQXLGZOSMO-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a synthetic heterocyclic molecule featuring a benzo[d]thiazole core substituted with an allyl group and two methoxy groups at positions 5 and 4. The Z-configuration of the imine linkage (C=N) is critical for its spatial arrangement, influencing its electronic and steric properties. The chromene-4-one moiety (4-oxo-4H-chromene) contributes to its planar, conjugated system, while the carboxamide bridge connects it to the thiazole ring.

Properties

CAS No.

895432-68-5

Molecular Formula

C22H18N2O5S

Molecular Weight

422.46

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C22H18N2O5S/c1-4-9-24-15-10-17(27-2)18(28-3)11-19(15)30-22(24)23-21(26)14-12-29-16-8-6-5-7-13(16)20(14)25/h4-8,10-12H,1,9H2,2-3H3

InChI Key

CWVZWQXLGZOSMO-FCQUAONHSA-N

SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC=C)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement combining a benzo[d]thiazole moiety with a chromene framework, which may contribute to its diverse biological effects.

Chemical Structure

The molecular formula of this compound is C19H18N2O4SC_{19}H_{18}N_2O_4S with a molecular weight of approximately 370.43 g/mol. The structural representation includes functional groups that are pivotal for its biological activity, such as the allyl and dimethoxy substituents.

The biological activity of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in cell proliferation and survival pathways, such as kinases. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : The presence of the thiazole ring is associated with antimicrobial activity, potentially disrupting bacterial cell membranes and inhibiting essential metabolic enzymes.

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for similar thiazole derivatives against breast cancer cell lines (MCF-7) and others.

CompoundCell LineIC50 (µM)
Similar Thiazole DerivativeMCF-71.98 ± 1.22
(Z)-N-(3-allyl...)MCF-7TBD

Antioxidant Activity

The antioxidant potential was evaluated using DPPH radical scavenging assays, where the compound showed promising results compared to standard antioxidants.

CompoundDPPH Scavenging Activity (%)
(Z)-N-(3-allyl...)TBD
Standard Antioxidant85%

Antimicrobial Activity

The compound's antimicrobial effects were assessed against a panel of bacterial strains, revealing moderate activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

  • Study on Antitumor Effects : A study published in MDPI highlighted the structure–activity relationship (SAR) of thiazole derivatives, indicating that modifications at specific positions significantly enhance anticancer efficacy. The presence of electron-withdrawing groups was found essential for increased activity against tumor cells .
  • Mechanistic Insights : Another investigation focused on the interaction between thiazole derivatives and cellular signaling pathways, demonstrating that these compounds could modulate key survival pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Frameworks

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS: 868376-72-1)
  • Key Differences :
    • Substituent Position : The methoxy group is at position 4 on the benzo[d]thiazole ring (vs. 5,6-dimethoxy in the target compound), reducing steric bulk and electron-donating effects .
    • Carboxamide Linkage : Features a dihydrobenzo[b][1,4]dioxine group instead of chromene-4-one, leading to reduced conjugation and altered UV-Vis absorption profiles.
    • Molecular Weight : 382.4 g/mol (vs. ~409 g/mol for the target compound, estimated based on formula C₂₂H₁₉N₂O₅S).
Thiadiazol Derivatives (e.g., Compounds 4g and 4h from )
  • Core Structure : Replace benzo[d]thiazole with a thiadiazole ring, altering aromaticity and electronic distribution.
  • Substituents : Include 3-methylphenyl (4g) and 3-chlorophenyl (4h) groups, introducing steric and electronic effects distinct from the allyl-methoxy-thiazole system.
  • Spectroscopic Data :
    • IR : Strong C=O stretches at ~1690 cm⁻¹ (carboxamide) and 1638 cm⁻¹ (acryloyl) .
    • MS : Dominant fragments at m/z 105 (benzoyl ion) and 77 (phenyl ring), suggesting stability under mass spectrometry conditions .

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) Compound Thiadiazol Derivatives (4g/4h)
Molecular Formula C₂₂H₁₉N₂O₅S C₂₀H₁₈N₂O₄S C₂₁H₂₀N₄O₂S (4g); C₂₀H₁₇ClN₄O₂S (4h)
Key Functional Groups 5,6-Dimethoxy thiazole, chromene-4-one 4-Methoxy thiazole, dioxine Thiadiazole, acryloyl, aryl substituents
IR Stretches (C=O) ~1680–1700 cm⁻¹ (chromene carbonyl) Not reported 1690 cm⁻¹ (carboxamide), 1638 cm⁻¹ (acryloyl)
MS Fragments Likely chromene-derived ions (e.g., m/z 147) Not reported m/z 105 (benzoyl), 77 (phenyl)

Stereochemical Considerations

  • Z-Configuration: Both the target compound and the analog adopt a Z-configuration at the imine linkage, confirmed via NOESY correlations in related compounds (e.g., scalarane terpenoids in ) .
  • Optical Activity : Methoxy and allyl substituents may induce chirality, though specific optical rotation data are absent. Comparisons to scalarane derivatives (e.g., +5.7 to +10.7 for 3′R-configuration ) suggest that stereochemistry significantly impacts reactivity.

Research Implications and Gaps

  • The 5,6-dimethoxy groups may enhance membrane permeability compared to the 4-methoxy analog .
  • Data Limitations : Physical properties (melting point, solubility) and in vitro/in vivo data are lacking. Future studies should prioritize these assessments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide?

  • Methodology : The synthesis typically begins with constructing the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. Subsequent steps involve introducing the chromene moiety via a condensation reaction (e.g., Claisen-Schmidt or Knoevenagel), followed by functionalization with the allyl and carboxamide groups. Key parameters include solvent polarity (DMF or DMSO enhance nucleophilic substitutions), temperature (60–80°C for condensation), and catalysts (e.g., acetic acid for cyclization) .
  • Critical Data : Yields range from 45–75% depending on purification methods (e.g., flash chromatography or recrystallization) .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 406.46) .
  • HPLC : Assess purity (>95% for biological studies) .
    • Validation : Cross-reference spectral data with computational models (e.g., PubChem entries) .

Q. What solvents and conditions stabilize the compound during storage?

  • Methodology : Store in inert atmospheres (argon) at −20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the carboxamide group. Avoid prolonged exposure to light due to chromene photodegradation .

Advanced Research Questions

Q. How do substituents (e.g., allyl, methoxy) influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Allyl Group : Enhances membrane permeability via lipophilicity, critical for intracellular target engagement (e.g., kinase inhibition) .
  • Methoxy Groups : Electron-donating effects stabilize π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 or topoisomerase II) .
    • Experimental Design : Compare analogs (e.g., ethoxy vs. methoxy) in enzyme inhibition assays (IC50_{50}) and logP measurements .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Validate potency discrepancies using standardized assays (e.g., MTT for cytotoxicity) .
  • Off-Target Profiling : Screen against kinase panels to identify non-specific interactions .
    • Case Study : Conflicting IC50_{50} values in cancer cell lines may arise from differences in cell permeability or metabolic stability .

Q. How can reaction yields be improved for large-scale synthesis?

  • Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 h to 2 h for condensation steps) .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve cyclization efficiency .
    • Scale-Up Data : Pilot studies report 60–70% yield at 100 g scale using flow chemistry .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to GSK-3β or tubulin (docking scores < −9 kcal/mol suggest strong affinity) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.